N-(furan-2-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-4-6-17(7-5-15)22-19(24)14-23-10-8-16(9-11-23)20(25)21-13-18-3-2-12-26-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCGZNNVKBBLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other piperidine-carboxamide derivatives are analyzed below, focusing on substituent variations, synthetic routes, and biological activities.
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Impact on Bioactivity: The 2-oxo-2-(p-tolylamino)ethyl group is a recurring motif in enzyme-targeting compounds. For instance, compound 5c (with a triazole-indole core) demonstrated potent anti-α-glucosidase activity, suggesting that the target compound’s similar substituent may also interact with carbohydrate-active enzymes . Substitution of the piperidine-4-carboxamide core with furan-2-ylmethyl (target compound) vs. 4-fluorobenzyl (SARS-CoV-2 inhibitor) highlights how aromatic substituents modulate target selectivity. Fluorinated analogs often exhibit enhanced metabolic stability .
Synthetic Routes :
- The target compound’s synthesis may parallel methods used for 3D (), where piperidine-4-carboxylic acid derivatives are coupled with amines via carbodiimide-mediated reactions (e.g., EDC/DMAP) .
- Compound 5c was synthesized in 81% yield via copper-catalyzed azide-alkyne cycloaddition (CuAAC), indicating that triazole incorporation improves synthetic efficiency .
Physicochemical Properties: The furan-2-ylmethyl group in the target compound likely increases hydrophobicity compared to phenylamino or 4-fluorobenzyl substituents. This could influence membrane permeability in biological systems. Analogs like 3j () with high purity (98.8%) and defined melting points (153°C) underscore the importance of rigorous characterization for reproducibility .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structural resemblance to SARS-CoV-2 inhibitors () and anti-α-glucosidase agents () suggests unexplored therapeutic applications.
- Data Limitations : Direct data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Future studies should prioritize these parameters.
- Synthetic Optimization : Lessons from high-yield protocols (e.g., 5c at 81% yield ) could guide scalable synthesis of the target compound.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing N-(furan-2-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring followed by sequential coupling of the furan-2-ylmethyl and p-tolylamino-ethyl moieties. Key steps include:
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF or DCM solvent) to attach the p-tolylamino group to the piperidine core .
- Nucleophilic substitution : Reaction of the piperidine intermediate with furan-2-ylmethyl halides in polar aprotic solvents (e.g., acetonitrile) at 60–80°C, often with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the piperidine ring conformation, amide linkages, and aromatic substituents. For example, the p-tolylamino group shows characteristic aromatic proton signals at δ 7.1–7.3 ppm, while the furan protons appear at δ 6.2–6.5 ppm .
- Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] at m/z 398.2084 for CHNO) .
- Elemental analysis : Confirms purity via %C, %H, and %N matching theoretical values (e.g., C: 64.94%, H: 5.19%, N: 21.64%) .
Q. What preliminary biological assays are recommended to screen for this compound’s activity?
- Enzyme inhibition assays : Target enzymes like α-glucosidase or proteases using fluorometric/colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) at physiological pH .
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 μM to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., G-protein-coupled receptors) .
Q. How do the compound’s physicochemical properties influence its research applications?
- Solubility : Low aqueous solubility (logP ~2.5) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .
- Stability : Susceptibility to hydrolysis at the amide bond under acidic/basic conditions requires storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the piperidine and furan moieties?
- Piperidine substitutions : Replacing the 4-carboxamide with a sulfonamide group (e.g., methanesulfonyl) enhances metabolic stability but reduces solubility .
- Furan modifications : Introducing electron-withdrawing groups (e.g., nitro) at the furan 5-position increases enzymatic inhibition potency by 3-fold, as seen in analogous thiazole-furan hybrids .
- p-Tolylamino group : Fluorination at the para position (to p-fluorophenyl) improves target selectivity in kinase assays but may introduce hepatotoxicity risks .
Q. What computational modeling strategies predict this compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Glide is used to simulate binding to SARS-CoV-2 main protease (M), showing hydrogen bonds between the amide carbonyl and His41 residue (docking score: −8.2 kcal/mol) .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) reveal stable binding in the CGRP receptor active site, with RMSD <2.0 Å after 50 ns, suggesting strong antagonist potential .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 inhibition risk (Probability: 0.72) .
Q. How can researchers address discrepancies in reported biological activity data?
- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5) and incubation time (e.g., 30 vs. 60 min) to reconcile IC variations in enzyme inhibition .
- Metabolic interference : Use liver microsome stability assays (e.g., human CYP450 isoforms) to identify metabolite interference in conflicting cytotoxicity data .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Q. What strategies optimize metabolic stability without compromising activity?
- Isotopic labeling : Deuteration at the piperidine C-3 position reduces first-pass metabolism by 40% in rat liver microsomes .
- Prodrug design : Phosphate ester prodrugs of the carboxamide group enhance aqueous solubility (logS: −2.1 → −1.4) and oral absorption .
Q. How do collaborative datasets resolve contradictions in mechanistic hypotheses?
- Multi-omics integration : Transcriptomic profiling (RNA-seq) paired with proteomics identifies off-target effects on MAPK pathways, explaining discrepancies in apoptosis assays .
- Crystallography : High-resolution (1.6 Å) X-ray structures of the compound bound to the CGRP receptor validate predicted hydrogen-bonding networks and guide SAR refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
